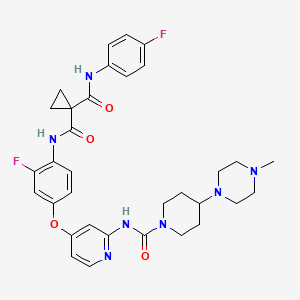







|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:31]=[CH:32][C:33]=1[NH:34][C:35]([C:37]1([C:40](=[O:49])[NH:41][C:42]2[CH:47]=[CH:46][C:45]([F:48])=[CH:44][CH:43]=2)[CH2:39][CH2:38]1)=[O:36])[O:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([N:12](C(OC2C=CC=CC=2)=O)[C:13](=[O:21])OC2C=CC=CC=2)[CH:7]=1.[CH3:50][N:51]1[CH2:56][CH2:55][N:54]([CH:57]2[CH2:62][CH2:61][NH:60][CH2:59][CH2:58]2)[CH2:53][CH2:52]1>CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]([O:5][C:6]2[CH:11]=[CH:10][N:9]=[C:8]([NH:12][C:13]([N:60]3[CH2:59][CH2:58][CH:57]([N:54]4[CH2:53][CH2:52][N:51]([CH3:50])[CH2:56][CH2:55]4)[CH2:62][CH2:61]3)=[O:21])[CH:7]=2)[CH:31]=[CH:32][C:33]=1[NH:34][C:35]([C:37]1([C:40]([NH:41][C:42]2[CH:43]=[CH:44][C:45]([F:48])=[CH:46][CH:47]=2)=[O:49])[CH2:39][CH2:38]1)=[O:36]
|


|
Name
|
phenyl N-[4-(3-fluoro-4-{[1-(4-fluorophenylcarbamoyl)cyclopropanecarbonyl]amino}phenoxy)pyridin-2-yl]-N-phenoxycarbonylcarbamate
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(OC2=CC(=NC=C2)N(C(OC2=CC=CC=C2)=O)C(=O)OC2=CC=CC=C2)C=CC1NC(=O)C1(CC1)C(NC1=CC=C(C=C1)F)=O
|
|
Name
|
|
|
Quantity
|
68.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCN(CC1)C1CCNCC1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 12 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (Fuji Silysia NH, ethyl acetate, ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the target compound
|
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated
|
|
Type
|
ADDITION
|
|
Details
|
To the residue was added diethyl ether
|
|
Type
|
FILTRATION
|
|
Details
|
hexane=1:3, and the precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
This was washed with hexane
|
|
Type
|
CUSTOM
|
|
Details
|
dried under aeration
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)OC1=CC(=NC=C1)NC(=O)N1CCC(CC1)N1CCN(CC1)C)NC(=O)C1(CC1)C(=O)NC1=CC=C(C=C1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34.6 mg | |
| YIELD: PERCENTYIELD | 72.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |